2,3,4,4'-Tetrahydroxybenzophenone

描述

Historical Context of Benzophenone (B1666685) Derivative Studies

The study of benzophenone and its derivatives has a rich history rooted in photochemistry and polymer science. Initially recognized for their capacity to absorb ultraviolet (UV) radiation, benzophenones became integral as photostabilizers in plastics, coatings, and cosmetic formulations to prevent degradation from sun exposure. researchgate.net This fundamental property paved the way for broader investigations into how structural modifications, such as the addition of hydroxyl groups, could influence their photochemical and biological activities. The exploration of polyhydroxybenzophenones, a class to which 2,3,4,4'-tetrahydroxybenzophenone belongs, was a natural progression, driven by the quest for compounds with enhanced or novel functionalities.

Academic Significance of this compound in Chemical and Biological Sciences

The academic significance of this compound has expanded beyond its foundational role as a UV absorber. In the realm of chemical sciences, it is recognized as a crucial intermediate in organic synthesis. google.com A primary application lies in the microelectronics industry, where it serves as a key component in the formulation of photoresists. google.comgoogle.com Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers, a fundamental process in the manufacturing of integrated circuits. google.comwikipedia.org The specific substitution pattern of hydroxyl groups in this compound influences the performance of these high-resolution imaging materials. google.com

In the biological sciences, research has indicated that this compound possesses a range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The presence of multiple hydroxyl groups is believed to contribute to its ability to scavenge free radicals, which are implicated in various disease processes. nih.govmdpi.com The anti-inflammatory properties are being investigated through its potential to modulate cellular pathways involved in the inflammatory response. nih.gov Furthermore, initial studies have suggested its potential as an antimicrobial agent, opening avenues for further investigation into its spectrum of activity. xisdxjxsu.asia

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is dynamic and multifaceted. A significant area of ongoing investigation is its application in advanced materials, particularly in the development of novel photoresist formulations for next-generation electronics. google.comgoogle.com Researchers are exploring how its unique structure can be leveraged to enhance the sensitivity and resolution of photolithographic processes.

Simultaneously, there is a growing body of research focused on its biological potential. Recent studies have aimed to elucidate the mechanisms underlying its antioxidant and anti-inflammatory activities. nih.govnih.gov For instance, investigations are exploring its interaction with key enzymes and signaling pathways involved in inflammation. nih.govfrontiersin.org Moreover, the antimicrobial properties of this compound and its derivatives are being explored against various pathogens. xisdxjxsu.asiafrontiersin.org The synthesis of new derivatives of this compound is also an active area of research, with the goal of creating analogues with enhanced biological efficacy.

Rationale and Structure of the Comprehensive Research Outline

This article is structured to provide a clear and comprehensive overview of the current scientific understanding of this compound. By beginning with the historical context of benzophenone research, it establishes the foundation upon which the specific study of this compound is built. The subsequent sections on its academic significance in both chemical and biological sciences highlight its diverse applications and areas of impact. The overview of the current research landscape provides a snapshot of the ongoing work and future directions in the field. This structured approach allows for a thorough and focused examination of this compound, underscoring its importance as a subject of contemporary scientific inquiry.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₅ | ontosight.ai |

| Molecular Weight | 246.22 g/mol | ontosight.ai |

| IUPAC Name | (2,3,4-trihydroxyphenyl)(4-hydroxyphenyl)methanone | nih.gov |

| Melting Point | 239 °C (decomposes) | google.com |

| Appearance | White to light yellow crystal powder | nih.gov |

| Solubility | Almost insoluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide. | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern of the compound. mzcloud.org |

| FT-IR Spectroscopy | Identifies the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| NMR Spectroscopy (¹H and ¹³C) | Elucidates the chemical structure by showing the connectivity of atoms. |

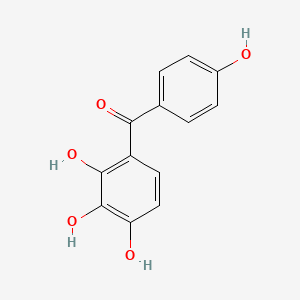

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-hydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)11(16)9-5-6-10(15)13(18)12(9)17/h1-6,14-15,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDYULMDEGRWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047956 | |

| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31127-54-5 | |

| Record name | 2,3,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3,4,4 Tetrahydroxybenzophenone

Development of Synthesis Routes for 2,3,4,4'-Tetrahydroxybenzophenone

The production of this compound has been approached through various chemical reactions, primarily focusing on established methods of forming aryl ketones, such as the Hoesch reaction and Friedel-Crafts acylation.

Hoesch Reaction-Based Approaches in this compound Synthesis

The Hoesch reaction, also known as the Houben-Hoesch reaction, is a variation of Friedel-Crafts acylation that condenses a nitrile with an electron-rich aromatic compound, such as a polyhydric phenol (B47542), to form an aryl ketone. wikipedia.orgorganicreactions.org This method is particularly suitable for synthesizing polyhydroxyketones. organicreactions.orgnibs.ac.cn

A specific synthetic route to this compound utilizes pyrogallol (B1678534) and 4-cyanophenol (also known as p-hydroxybenzonitrile) as the primary raw materials. patsnap.comcabidigitallibrary.org The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether, in the presence of hydrogen chloride and a Lewis acid catalyst, most commonly zinc chloride. patsnap.comcabidigitallibrary.org The mechanism involves the formation of an imine intermediate through nucleophilic addition, which is subsequently hydrolyzed during the aqueous workup to yield the final ketone product. wikipedia.org

Friedel-Crafts Acylation Strategies for this compound Production

An alternative to the Hoesch reaction is a direct Friedel-Crafts acylation strategy. One documented method involves the reaction of pyrogallic acid and p-hydroxybenzoic acid. google.com This acylation reaction is carried out in the presence of a specific catalyst system to form this compound. google.com Following the reaction, the product is typically isolated by cooling the mixture, neutralizing it to precipitate the crude product, and then purifying it through filtration, washing, and subsequent recrystallization and decolorization with activated carbon. google.com While other Friedel-Crafts methods exist for related isomers, such as using phosgene (B1210022) and resorcinol (B1680541) dimethyl ether, the use of pyrogallic acid and p-hydroxybenzoic acid presents a direct route to the target compound. google.comgoogle.com

Exploration of Catalytic Systems and Their Impact on this compound Synthesis Efficiency

The choice of catalyst is critical to the success and efficiency of synthesizing this compound.

For the Hoesch reaction-based approach , a combination of hydrogen chloride (HCl) and zinc chloride (ZnCl₂) is the standard catalytic system. patsnap.comcabidigitallibrary.org Zinc chloride acts as a Lewis acid, which polarizes the nitrile group, making it more susceptible to nucleophilic attack by the electron-rich pyrogallol. wikipedia.org

In the Friedel-Crafts acylation between pyrogallic acid and p-hydroxybenzoic acid, a boron trifluoride methanol (B129727) solution has been successfully employed as the catalyst. google.com Another report mentions the use of a boron trifluoride ether solution with tetrachloroethane as the solvent for a similar transformation. google.com These catalysts facilitate the acylation of the aromatic ring. The use of a boron trifluoride methanol solution is presented as a method with moderate reaction conditions and a simple, feasible process. patsnap.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring process efficiency. For the Hoesch reaction synthesis of 2,3,4,4'-THBP, an orthogonal test method was used to determine the optimal conditions. cabidigitallibrary.org The study identified the most influential factors and their ideal levels to achieve a yield of over 90% and product purity exceeding 98%. cabidigitallibrary.org

The optimized conditions are detailed in the table below.

Optimized Hoesch Reaction Conditions for this compound Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reactant Molar Ratio | Pyrogallol : 4-Cyanophenol = 1 : 0.96 |

| Catalyst Dosage | 54.4 g ZnCl₂ per mole of Pyrogallol |

| Reaction Temperature | 20°C |

| Reaction Time | 24 hours |

Data sourced from a study on the synthesis of this compound via the Hoesch reaction. cabidigitallibrary.org

For the Friedel-Crafts acylation method using a boron trifluoride methanol solution, the reaction temperature is typically maintained between 100°C and 120°C for a duration of 2 to 6 hours. google.com The purification process has also been refined, involving neutralization with a sodium bicarbonate solution and recrystallization from boiling water, with specific ratios of activated carbon used for decolorization to obtain a high-purity final product. google.com

Derivatization and Further Chemical Transformations of this compound

Beyond its synthesis, this compound can serve as a starting material for the creation of other complex molecules. Its polyhydroxylated structure makes it a candidate for various chemical transformations.

Studies on the Conversion of this compound to Xanthone (B1684191) Derivatives

Benzophenones are known precursors to xanthones, a class of tricyclic aromatic compounds with significant pharmacological interest due to their antioxidant, anti-inflammatory, and anti-tumor properties. sc.edumedchemexpress.com

A key transformation studied for a related isomer, 2,2',4,4'-tetrahydroxybenzophenone (B1218759), is its conversion into xanthone derivatives through annulation, or ring-forming, reactions. One highly efficient method employs microwave-assisted synthesis. In this process, 2,2',4,4'-tetrahydroxybenzophenone is converted to 3,6-dihydroxyxanthone using a sodium acetate (B1210297) catalyst under microwave irradiation. sc.edu This intermediate is then methylated to produce 3,6-dimethoxyxanthone. sc.edu This two-step synthesis demonstrates a potential pathway for converting tetrahydroxybenzophenones into valuable xanthone structures. sc.edu

The conditions and results of this transformation are summarized in the table below.

Two-Step Synthesis of a Xanthone Derivative from an Isomeric Tetrahydroxybenzophenone

| Step | Reaction | Reagents & Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Annulation | Sodium acetate, Microwave (200 °C, 30-40 min, 150 W) | >93% | >99% |

| 2 | Methylation | Dimethyl sulfate (B86663) (DMS), Sodium carbonate, Acetone (reflux) | 94% | >99% |

This study was performed on the isomer 2,2',4,4'-tetrahydroxy-benzophenone to produce 3,6-dihydroxyxanthone (Step 1) and then 3,6-dimethoxyxanthone (Step 2). sc.edu

Application of Microwave-Assisted Annulation Techniques for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific research on the microwave-assisted annulation of this compound is not extensively documented in publicly available literature, the application of this technique to its close isomer, 2,2',4,4'-tetrahydroxybenzophenone, provides a strong model for potential transformations.

Research has demonstrated a highly efficient, two-step synthesis of 3,6-dimethoxyxanthone starting from 2,2',4,4'-tetrahydroxybenzophenone, where the key step is a microwave-assisted, sodium acetate-catalyzed annulation. sc.edu This intramolecular cyclization results in the formation of a dihydroxyxanthone, a core structure found in many biologically active compounds. sc.eduresearchgate.net The reaction proceeds under microwave irradiation at 200 °C for 30-40 minutes. sc.eduresearchgate.net This transformation is significant as it converts a benzophenone (B1666685) structure into a tricyclic xanthone skeleton.

The established protocol for the isomer 2,2',4,4'-tetrahydroxybenzophenone suggests a viable pathway for the derivatization of this compound. An analogous intramolecular annulation would be expected to proceed, with the hydroxyl group at the 2-position attacking the carbon of the 4'-hydroxyphenyl ring, leading to the formation of a corresponding isomeric trihydroxyxanthone. The substitution pattern on the resulting xanthone would differ due to the 2,3,4-hydroxylation pattern of the starting material.

Table 1: Microwave-Assisted Annulation of 2,2',4,4'-Tetrahydroxybenzophenone

| Reactant | Catalyst | Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone | Sodium Acetate | Microwave, 200 °C, 30-40 min, 150 W | 3,6-Dihydroxyxanthone | 93% | >99% |

Data sourced from a study on the synthesis of 3,6-dimethoxyxanthone. sc.eduresearchgate.net

Research into Selective Functional Group Modifications of this compound

The selective modification of functional groups in polyhydroxylated molecules like this compound is a complex but crucial area of synthetic chemistry. The four distinct hydroxyl groups on the benzophenone skeleton present opportunities for creating a wide array of derivatives, but also pose a challenge in achieving regioselectivity. The reactivity of each hydroxyl group is influenced by its position relative to the electron-withdrawing carbonyl group and by potential intramolecular hydrogen bonding.

The hydroxyl groups on the 2,3,4-trihydroxyphenyl ring have different electronic properties. The hydroxyls at the C2 and C4 positions are ortho and para to the carbonyl group, respectively, which increases their acidity and nucleophilicity compared to the C3 hydroxyl group (meta position). Furthermore, the C2 hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen, which can modulate its reactivity, sometimes acting as a built-in protecting group or directing subsequent reactions. The C4' hydroxyl on the second phenyl ring is electronically distinct and generally more reactive than a standard phenol due to the para-carbonyl group.

While specific studies detailing the selective functional group modification of this compound are scarce, general principles can be applied. Reactions such as etherification (e.g., methylation, benzylation) or esterification are common modifications for phenolic hydroxyls.

For instance, in a subsequent step to the annulation reaction mentioned previously, the resulting 3,6-dihydroxyxanthone is methylated using dimethyl sulfate (DMS) and sodium carbonate in acetone. sc.edu This demonstrates a non-selective modification where both hydroxyl groups are converted to methoxy (B1213986) groups.

Table 2: Example of Functional Group Modification on a Related Derivative

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,6-Dihydroxyxanthone | Dimethyl Sulfate (DMS), Sodium Carbonate | Acetone, Reflux, 6 hours | 3,6-Dimethoxyxanthone | 94% |

Data sourced from a study on the synthesis of 3,6-dimethoxyxanthone from a tetrahydroxybenzophenone derivative. sc.eduresearchgate.net

Achieving selective modification of this compound would likely require careful control of reaction conditions (temperature, base, solvent) or the use of protecting group strategies to differentiate between the hydroxyls. The inherent differences in the electronic environment of the four hydroxyl groups provide a basis for achieving such selectivity, which is a key goal for synthesizing derivatives with tailored properties for applications in areas like photoresists and polymer science. google.com

Advanced Spectroscopic and Crystallographic Characterization of 2,3,4,4 Tetrahydroxybenzophenone

Vibrational Spectroscopy (FTIR, FT-Raman) in the Analysis of 2,3,4,4'-Tetrahydroxybenzophenone Structure

The infrared spectrum is characterized by a strong absorption peak corresponding to the hydroxyl (O-H) groups and a distinct peak for the carbonyl (C=O) group, which is central to the benzophenone (B1666685) structure. Vibrations of the benzene (B151609) ring skeleton also produce a series of characteristic peaks. google.com A patent for the synthesis of the compound reported the following key infrared absorption peaks, which are consistent with its target structure. google.com

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3365.66 | Aromatic Hydroxyl (HO-Ar) Stretching | google.com |

| 1636.56 | Carbonyl (C=O) Stretching | google.com |

| 1607.53 | Benzene Ring Skeleton Vibration | google.com |

| 1587.88 | Benzene Ring Skeleton Vibration | google.com |

| 1432.30 | Benzene Ring Skeleton Vibration | google.com |

These spectral markers are definitive for the confirmation of the this compound structure, clearly identifying the hydroxyl and carbonyl functionalities attached to the aromatic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic connectivity within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR provide data on the chemical environment of each atom, allowing for a complete structural assignment and assessment of sample purity. nih.gov

For this compound, ¹H-NMR analysis identifies the specific arrangement and number of protons on the two distinct phenyl rings. google.com The spectrum shows signals for the aromatic protons, with their chemical shifts and splitting patterns (multiplicity) revealing their positions relative to the electron-withdrawing carbonyl group and electron-donating hydroxyl groups. Furthermore, distinct signals for the protons of the four hydroxyl groups are observed. google.com

Table 2: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Source |

|---|---|---|---|---|

| 6.3976–6.4151 | Doublet (d) | 1H | Aromatic H (HAr) | google.com |

| 6.9588–6.9763 | Doublet (d) | 1H | Aromatic H (HAr) | google.com |

| 6.8744–6.8969 | Multiplet (m) | 2H | Aromatic H (2xHAr) | google.com |

| 7.5350–7.5660 | Multiplet (m) | 2H | Aromatic H (2xHAr) | google.com |

| 8.6084 | Singlet (s) | 1H | Hydroxyl (-OH) | google.com |

| 10.0215 | Singlet (s) | 1H | Hydroxyl (-OH) | google.com |

| 10.2278 | Singlet (s) | 1H | Hydroxyl (-OH) | google.com |

| 12.0917 | Singlet (s) | 1H | Hydroxyl (-OH) | google.com |

This detailed proton assignment confirms the substitution pattern of the molecule as this compound. google.com While specific ¹³C NMR data is not detailed in the available literature, this technique would complement the ¹H-NMR data by providing the chemical shifts for each of the 13 carbon atoms in the structure, including the carbonyl carbon and the hydroxyl-substituted carbons.

Single-Crystal X-ray Diffraction Studies of this compound and Related Crystalline Forms

While single-crystal X-ray diffraction has been successfully applied to determine the structures of various covalent organic frameworks and other benzophenone derivatives, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not prominently available in the reviewed literature. nih.govresearchgate.netnih.gov The growth of a high-quality single crystal of sufficient size is a prerequisite for such an analysis. nih.gov If a suitable crystal were obtained, this method would provide the absolute confirmation of its solid-state structure.

UV-Visible Spectroscopy in the Investigation of this compound's Linear and Non-linear Optical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. mdpi.com The structure of this compound, featuring a conjugated system of two phenyl rings linked by a carbonyl group, is expected to absorb strongly in the UV region. mdpi.com These absorbing moieties are known as chromophores.

The hydroxyl substitutions on the phenyl rings act as auxochromes, which can modify the absorption characteristics, such as the wavelength of maximum absorbance (λmax) and the intensity of the absorption. mdpi.com The UV spectrum is a key indicator of the compound's linear optical properties. While specific λmax values for this compound are not specified in the searched results, related dihydroxybenzophenones show strong absorbance in the 200 to 400 nm range. mdpi.com

Non-linear optical (NLO) properties describe how a material's optical properties change with high-intensity light, such as that from a laser. rsc.org Molecules with significant charge asymmetry and extended π-electron systems can exhibit NLO behavior. nih.gov While the structure of this compound suggests potential for such properties, detailed studies and data regarding its third-order nonlinear optical susceptibility (χ³) or nonlinear refractive index (n₂) were not found in the available literature. rsc.orgresearchgate.net

Thermal Stability Analysis (Thermogravimetric Analysis and Differential Thermal Analysis) of this compound

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to characterize a material's thermal stability and observe phase transitions. abo.fi DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing thermal events like melting, crystallization, and decomposition. abo.fi TGA measures the change in mass of a sample as a function of temperature, indicating when the compound decomposes. abo.fi

For this compound, the melting point has been reported in the range of 199–204°C, with a refined product melting at 204.5–213.2°C. google.com This melting process would be observed as a sharp endothermic peak on a DTA curve, signifying the transition from solid to liquid. xisdxjxsu.asia TGA analysis would show the onset of decomposition at a higher temperature, quantified by a significant loss of mass. xisdxjxsu.asia This data is crucial for understanding the material's upper-temperature limit for potential applications.

Table 3: Thermal Properties of this compound

| Property | Value (°C) | Technique | Source |

|---|---|---|---|

| Melting Point (Crude) | 199-204 | Melting Point Apparatus | google.com |

| Melting Point (Refined) | 204.5-213.2 | Melting Point Apparatus | google.com |

Computational Chemistry and Theoretical Modeling of 2,3,4,4 Tetrahydroxybenzophenone

Molecular Docking Simulations to Predict Binding Interactions of 2,3,4,4'-Tetrahydroxybenzophenone with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential biological targets of this compound.

Research has shown that benzophenone (B1666685) derivatives, including this compound, can interact with various biological receptors. For instance, studies on similar compounds like 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (BP-2) have investigated their binding mechanisms with human serum albumin. sigmaaldrich.com Such studies are crucial for understanding how these compounds are transported and distributed in biological systems. sigmaaldrich.com Molecular docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the receptor's binding site. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

While specific docking studies for this compound are not extensively detailed in the provided results, the principles of molecular docking are well-established. A typical study would involve preparing the 3D structure of this compound and the target receptor, performing the docking calculations using software like AutoDock or Glide, and analyzing the resulting binding poses and energies.

Molecular Dynamics Simulations for the Conformational Landscape and Dynamic Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. This technique is particularly useful for understanding the flexibility of this compound and its behavior in different environments, such as in solution or when bound to a receptor.

Quantum Chemical Calculations (e.g., Density Functional Theory) to Elucidate Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These methods can calculate various molecular properties that are fundamental to understanding the chemical behavior of this compound.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Electron Affinity and Ionization Potential: These properties relate to the molecule's ability to accept or donate an electron, respectively, which is crucial for understanding its role in redox reactions. chemrxiv.org

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other molecules.

Studies on similar benzophenone derivatives have employed DFT to compute chemical reactivity, stability, and spectroscopic properties. chemrxiv.org Such calculations for this compound would provide a detailed understanding of its electronic characteristics, which in turn govern its interactions with biological molecules and its potential for chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. wikipedia.org These models are essential for predicting the properties of new or untested chemicals and for prioritizing compounds for further experimental evaluation. wikipedia.org

QSAR and QSTR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental data on activity or toxicity. nih.govmdpi.com For this compound and its analogues, these models could be used to:

Predict their potential as, for example, enzyme inhibitors or receptor antagonists based on their structural features. nih.govnih.gov

Estimate their potential toxicity to various organisms or cell lines. wur.nl

Guide the design of new benzophenone derivatives with improved activity and reduced toxicity.

Biological Activities and Molecular Mechanisms of 2,3,4,4 Tetrahydroxybenzophenone

Investigation of Antioxidant Potential and Underlying Mechanisms of Action of 2,3,4,4'-Tetrahydroxybenzophenone

While the antioxidant potential of various benzophenone (B1666685) derivatives has been a subject of research, specific studies detailing the antioxidant capacity and underlying mechanisms of this compound are not extensively available in the current scientific literature. ontosight.aiontosight.ai The antioxidant properties of related compounds, such as 2,3,4-trihydroxybenzophenone (B75506) (THB), have been noted, where they have been shown to exhibit free radical scavenging activity. nih.gov However, without direct experimental data on this compound, its specific antioxidant profile remains to be fully characterized.

Studies on the Anti-inflammatory Effects and Cellular Pathways Modulated by this compound

The anti-inflammatory effects of this compound have been generally explored. ontosight.ai However, detailed investigations into the specific cellular pathways it may modulate are not widely documented. Studies on structurally similar benzophenones, such as 2,4'-dihydroxybenzophenone (B1584288) (DHP), have shown anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway and reducing the production of pro-inflammatory mediators like TNF-α and IL-12. nih.govnih.gov Another related compound, 2,3,4-trihydroxybenzophenone, has been reported to possess anti-neuroinflammatory properties by suppressing microglial activation. nih.gov The direct impact and mechanisms of this compound on inflammatory pathways require further specific investigation.

Assessment of Antimicrobial and Antibacterial Activities of this compound

Modulation of Melanin (B1238610) Biosynthesis by this compound

The effect of this compound on melanin biosynthesis has not been specifically detailed in the available scientific literature. Research in this area has often focused on other isomers.

Tyrosinase Inhibition Kinetics and Mechanistic Insights of this compound

There is a lack of specific data on the tyrosinase inhibition kinetics and mechanisms for this compound. It is important to distinguish it from its isomer, 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (also known as Uvinul D50), which has been studied in this context. Research on 2,2',4,4'-tetrahydroxybenzophenone found it to be a weak, competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. researchgate.netnih.gov This information should not be attributed to this compound without specific supporting studies.

Influence of this compound on Dopachrome (B613829) Conversion

Specific studies on the influence of this compound on the conversion of dopachrome, an intermediate in the melanin synthesis pathway, were not found in the reviewed literature. The related isomer, 2,2',4,4'-tetrahydroxybenzophenone, has been shown to accelerate the conversion of dopachrome to melanin, a secondary effect that can interfere with the measurement of tyrosinase inhibition. researchgate.netnih.gov The role of this compound in this part of the melanogenesis pathway remains uncharacterized.

Endocrine System Interactions and Disrupting Potential of this compound

This compound has been identified as a potential endocrine-disrupting chemical. nih.gov Studies have specifically investigated its estrogenic and antiandrogenic activities.

In a comparative study of 17 benzophenone derivatives, hydroxylated benzophenones, including this compound, were shown to possess estrogenic activity in the human breast cancer cell line MCF-7. nih.gov The potency of this activity varied significantly among the different derivatives. nih.gov In the same study, this compound was found to have little to no inhibitory effect on the androgenic activity of dihydrotestosterone (B1667394) in a rat fibroblast cell line. nih.gov A review of UV filters also identified this compound as one of several benzophenone derivatives that demonstrated estrogenic activity in cell-based assays, contributing to the proliferation of MCF-7 breast cancer cells. nih.gov The study suggested that the presence of a 4-hydroxyl group is important for these hormonal activities, with other hydroxyl groups modifying the potency. nih.gov

Table 1: Comparative Endocrine Activity of Benzophenone Derivatives

This table summarizes the relative estrogenic and antiandrogenic activities of this compound compared to other derivatives as reported in a hormone-responsive reporter assay.

| Compound | Estrogenic Activity (in MCF-7 cells) | Antiandrogenic Activity (in NIH3T3 cells) |

| This compound | Exhibited activity | Little activity |

| 2,4,4'-Trihydroxybenzophenone (B74534) | Highest activity among tested compounds | High activity |

| 2,3',4,4'-Tetrahydroxybenzophenone | High activity | High activity |

| 4,4'-Dihydroxybenzophenone (B132225) | High activity | Not specified |

| 2,2',4,4'-Tetrahydroxybenzophenone | High activity | High activity |

| 4-Hydroxybenzophenone | Exhibited activity | Not specified |

| 2,4-Dihydroxybenzophenone (B1670367) | Exhibited activity | Not specified |

| 2,3,4-Trihydroxybenzophenone | Little activity | Little activity |

| Benzophenone | Little activity | Exhibited activity |

Source: Adapted from Suzuki et al., 2005. nih.gov

Impact of this compound on Steroidogenesis in Testicular Leydig Cells

There is no available research from the conducted searches detailing the impact of this compound on steroidogenesis in testicular Leydig cells. Studies have been performed on related compounds, such as 2,2',4,4'-tetrahydroxybenzophenone, which was found to affect the expression of steroidogenic enzyme genes. longdom.org However, these findings cannot be extrapolated to this compound due to the demonstrated differences in biological activity among benzophenone isomers. longdom.org

Estrogenic and Androgenic Activity Assessments of this compound in vivo and in vitro

In vitro assessments have been conducted to determine the potential estrogenic and androgenic activity of this compound. These studies have consistently found the compound to have little to no significant hormonal activity.

In a hormone-responsive reporter assay using human breast cancer cells (MCF-7), which are used to screen for estrogenic activity, this compound demonstrated little activity. longdom.org Similarly, when tested for antiandrogenic properties in a rat fibroblast cell line (NIH3T3), it also showed minimal activity. longdom.org These findings suggest that the specific arrangement of hydroxyl groups on this molecule, particularly the presence of a hydroxyl group at the 3-position, may reduce its ability to interact with hormone receptors compared to other benzophenone derivatives. longdom.org One study noted that while many hydroxylated benzophenones exhibit estrogenic activity, the potency varies significantly, with this compound showing considerably less activity than compounds like 2,4,4'-trihydroxybenzophenone. longdom.org

In vivo Endocrine-Mediated Effects: Uterotrophic and Hershberger Assay Investigations of this compound

To investigate potential endocrine-mediated effects in vivo, this compound was evaluated using the standardized uterotrophic and Hershberger assays. longdom.org These assays are designed to detect estrogenic and androgenic/antiandrogenic activities, respectively.

The uterotrophic assay , which measures the estrogen-induced growth of the uterus in immature or ovariectomized female rats, showed no estrogenic or anti-estrogenic effects for this compound. longdom.org There were no significant changes in uterine weight in the animals treated with the compound compared to the control group. longdom.org

The Hershberger assay assesses the ability of a chemical to elicit androgenic or antiandrogenic responses by measuring the weight of five androgen-dependent tissues in castrated male rats. The results indicated that this compound did not possess androgenic or antiandrogenic properties, as it did not affect the weights of these accessory sex glands. longdom.org

These in vivo results align with the in vitro findings, confirming that this compound does not exhibit significant estrogenic or androgenic activity under the tested conditions. longdom.org

Table 1: Summary of In Vivo Assay Findings for this compound

| Assay | Endpoint Measured | Result | Conclusion | Reference |

|---|---|---|---|---|

| Uterotrophic Assay | Uterine Weight | No significant change | No estrogenic or anti-estrogenic activity detected | longdom.org |

| Hershberger Assay | Weight of Androgen-Dependent Tissues | No significant change | No androgenic or anti-androgenic activity detected | longdom.org |

Binding Interactions of this compound with Biological Macromolecules

Binding Affinity to Thyroid Hormone Transport Proteins, including Transthyretin

Based on the reviewed scientific literature, there are no available studies that have investigated the binding affinity of this compound to thyroid hormone transport proteins, such as transthyretin (TTR).

Interaction Mechanisms with Human Serum Albumin

There is no available information from the conducted searches regarding the specific interaction mechanisms between this compound and human serum albumin (HSA). While the binding of other benzophenone-type UV filters to HSA has been studied, these results are not applicable to this compound due to the structural differences among these compounds. sigmaaldrich.com

Environmental Occurrence, Fate, and Advanced Analytical Methodologies for 2,3,4,4 Tetrahydroxybenzophenone

Environmental Distribution and Occurrence of 2,3,4,4'-Tetrahydroxybenzophenone in Aquatic and Terrestrial Matrices

This compound (2,2',4,4'OH-BP) has been detected in various environmental compartments, primarily due to its use in consumer products and the subsequent release into wastewater. nih.gov Its physicochemical properties, such as its lipophilicity and water solubility, govern its transport and partitioning in the environment. nih.gov

Studies have documented the presence of benzophenones in diverse aqueous environments, including river water, lake water, seawater, groundwater, and wastewater. nih.gov For instance, research has reported the detection of 2,2',4,4'OH-BP in sediment and sewage sludge samples. acs.org In one study, the concentration of 2,2',4,4'OH-BP in sewage influents and effluents was found to range from not detected to 10 ng/L. researchgate.net The sum concentrations of five benzophenone-type UV filters, including 2,2',4,4'OH-BP, in sediment samples from various rivers were also quantified. acs.org The occurrence of these compounds is often linked to discharges from wastewater treatment plants, which may not completely remove them. nih.gov

In terrestrial matrices, the accumulation of this compound is also a concern. Sewage sludge, often used as a soil amendment, can be a significant source of this and other benzophenones in agricultural lands. acs.org The analysis of sediment and sludge provides crucial information on the long-term accumulation and persistence of these compounds. acs.orgepa.gov

Table 1: Environmental Occurrence of this compound

| Matrix | Concentration Range | Location/Study Details | Source |

|---|---|---|---|

| Sewage Influent & Effluent | n.d. - 10 ng/L | Undisclosed location | researchgate.net |

| Sediment | Quantified (sum of 5 BPs) | Songhua, Saginaw, and Detroit Rivers | acs.org |

| Sewage Sludge | Quantified (sum of 5 BPs) | Five wastewater treatment plants in northeastern China | acs.org |

Development and Validation of Advanced Analytical Methods for Trace Detection and Quantification of this compound

The accurate detection and quantification of this compound at trace levels in complex environmental matrices require sophisticated analytical methodologies. The development and validation of these methods are critical for monitoring its environmental fate and exposure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of benzophenones in environmental samples. acs.orgmdpi.com This method offers high selectivity and sensitivity, allowing for the detection of trace concentrations. researchgate.net For the analysis of 2,2',4,4'-THBP in river and sea water, a method using LC-MS/MS with an electrospray ionization (ESI) interface in the negative ion mode has been developed. researchgate.net This approach, coupled with selective reaction monitoring (SRM), provides a simple and selective means of quantification. researchgate.net The method detection limit for 2,2',4,4'-THBP using this technique has been reported to be as low as 5.8 ng/L. researchgate.net The high accuracy and precision of LC-MS/MS make it a reliable tool for environmental monitoring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating Derivatization Techniques

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique for the determination of benzophenones. researchgate.netnih.gov However, due to the low volatility and presence of polar functional groups in compounds like this compound, a derivatization step is often necessary to improve their chromatographic behavior. brjac.com.bryoutube.comjfda-online.com Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte. brjac.com.bryoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. brjac.com.bryoutube.com This derivatization, combined with GC-MS analysis, allows for the accurate identification and quantification of benzophenones in environmental samples. brjac.com.br

Advanced Sample Preparation Techniques: Solid-Phase Extraction (SPE) and Microwave-Assisted Extraction (MAE) for this compound

Effective sample preparation is crucial for the accurate analysis of trace contaminants in complex matrices. Solid-phase extraction (SPE) is a widely employed technique for the pre-concentration and clean-up of benzophenones from aqueous samples. nih.govresearchgate.net For the analysis of 2,2',4,4'-THBP, trace amounts of the compound can be collected on a C18 cartridge, which is then eluted with a solvent like methanol (B129727). researchgate.net This process effectively isolates the analyte from interfering matrix components. Microwave-assisted extraction (MAE) is another advanced technique that can be utilized for the extraction of target compounds from solid samples like sediment and sludge, offering advantages in terms of efficiency and reduced solvent consumption.

Capillary Electrophoresis and Micellar Electrokinetic Chromatography for this compound Analysis

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), are powerful separation techniques that offer high efficiency and resolution for the analysis of a wide range of compounds, including benzophenones. nih.govresearchgate.netwikipedia.orgnih.gov MEKC is particularly suitable for separating both neutral and charged analytes by partitioning them between a pseudo-stationary phase of micelles and the surrounding aqueous buffer. wikipedia.org The separation of benzophenones can be optimized by adjusting parameters such as buffer pH and the concentration of surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov The use of mixed micelles, for instance with sodium cholate, can further enhance separation selectivity. nih.gov While CE methods offer high efficiency, their sensitivity can be a limitation, which can be addressed by using online pre-concentration techniques like field-amplified sample injection (FASI). mdpi.com

Table 2: Comparison of Analytical Methodologies for this compound

| Technique | Principle | Advantages | Considerations | Source |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for trace analysis. | Matrix effects can influence ionization efficiency. | acs.orgresearchgate.net |

| GC-MS with Derivatization | Separation of volatile compounds by gas chromatography followed by mass analysis. | High resolution and established libraries for identification. | Requires derivatization for non-volatile polar compounds. | researchgate.netnih.govbrjac.com.br |

| SPE | Analyte pre-concentration and matrix cleanup using a solid sorbent. | Enrichment of trace analytes, removal of interferences. | Choice of sorbent is critical for recovery. | nih.govresearchgate.net |

| MEKC | Separation based on differential partitioning between micelles and an aqueous buffer in a capillary. | High separation efficiency, low sample and solvent consumption. | Sensitivity can be lower than LC-MS/MS without pre-concentration. | nih.govwikipedia.org |

Environmental Degradation and Transformation Pathways of this compound

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation. Understanding these pathways is essential for assessing its long-term environmental impact.

The photodegradation of benzophenones can be influenced by the presence of other substances in the water. For example, some UV filters can affect the degradation rate of co-existing compounds under solar irradiation. mdpi.com

Biodegradation studies on other benzophenones, such as benzophenone-3, have shown that these compounds can be degraded by microorganisms under both oxic and anoxic conditions. nih.gov The degradation process can lead to the formation of various transformation products. For instance, the biodegradation of BP-3 has been shown to produce 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. nih.gov The specific degradation pathways and the nature of the transformation products for this compound would require specific investigation but are likely to involve similar hydroxylation and cleavage reactions. Further research is needed to fully elucidate the environmental degradation and transformation pathways of this compound.

Photolytic Degradation Studies of this compound in Environmental Systems

Photolytic degradation, the breakdown of compounds by light, is a key process influencing the environmental persistence of many organic chemicals. For benzophenones, this process can be complex. For instance, studies on the related compound benzophenone-3 (BP-3) have shown it to be relatively resistant to photolysis, with only a 4% degradation observed after four weeks of irradiation in water. mdpi.com In contrast, its biodegradation product, benzophenone-1 (BP-1), is more susceptible to photodegradation. mdpi.com Another benzophenone (B1666685), BP-8, exhibited only 50% degradation after 14 hours of exposure to artificial solar radiation. mdpi.com While specific data on the direct photolytic degradation rates of this compound are not extensively detailed in the provided results, the behavior of structurally similar compounds suggests that its persistence in the environment may be significant in the absence of other degradation mechanisms.

Biodegradation Mechanisms and Rates for this compound in Various Compartments

Biodegradation is a critical process for the removal of organic contaminants from the environment. Studies on benzophenone-3 (BP-3) have demonstrated that it can be degraded by microorganisms under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov The half-life of BP-3 biodegradation varies depending on the redox conditions, with anaerobic (anoxic) degradation being a more favorable pathway. nih.gov For example, the half-life of BP-3 was found to be 10.7 days under oxic conditions, while under different anoxic conditions (nitrate-reducing, Fe(III)-reducing, and sulfate-reducing), the half-lives were shorter, ranging from 4.2 to 8.7 days. nih.gov The biodegradation of BP-3 can lead to the formation of metabolites such as 2,4-dihydroxybenzophenone and 4-cresol. nih.gov

The spatial variability of biodegradation rates in different river environments across Europe has been highlighted in studies on a range of organic chemicals. nih.gov This variability, influenced by factors like longitude, total organic carbon, and sediment clay content, underscores the challenge in predicting the precise biodegradation rate of a compound like this compound in a specific location. nih.gov While direct biodegradation studies on this compound are not detailed in the search results, the information on related benzophenones suggests that it is likely susceptible to microbial degradation, with rates influenced by local environmental conditions.

Application of Advanced Oxidation Processes (AOPs) for the Removal and Remediation of this compound

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to remove organic and inorganic pollutants through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are particularly effective for degrading persistent organic pollutants that are resistant to conventional treatment methods. bohrium.com

Several AOPs have been investigated for the removal of benzophenone-type UV filters from water. For benzophenone-4 (BP-4), studies have shown that while chlorination can lead to 76% degradation after 80 minutes, it can also produce persistent by-products. researchgate.netnih.gov In contrast, AOPs like UV/TiO2 and UV/H2O2 achieved complete removal of BP-4 and its by-products in 50 and 10 minutes, respectively. researchgate.netnih.gov The degradation of BP-4 by UV/H2O2 and UV/TiO2 was found to follow pseudo-first-order reaction kinetics. nih.gov

The UV/persulfate process has also proven effective in degrading BP-4, with hydroxyl and sulfate radicals being the primary contributors to its decomposition. nih.gov The degradation rate is influenced by factors such as persulfate dosage and pH. nih.gov Other AOPs, including the Fenton process and photocatalytic oxidation with materials like TiO2, have also been successfully employed for the removal of various organic contaminants. bohrium.comsigmaaldrich.com Although specific studies on the application of AOPs for this compound were not found, the effectiveness of these methods on other benzophenones strongly suggests their potential for the efficient removal and remediation of this compound from contaminated water sources.

Bioaccumulation and Human Biomonitoring of this compound

The potential for this compound to accumulate in living organisms and its presence in the human body are key aspects of its environmental and health assessment.

Detection and Quantification in Human Biological Samples (e.g., Urine, Blood)

Human biomonitoring studies have confirmed the presence of various benzophenone-type UV filters, including 2,2',4,4'-tetrahydroxybenzophenone (B1218759) (BP-2), a structural isomer of the target compound, in human biological samples. nih.gov For instance, a study investigating the link between UV filter concentrations in urine and couples' fecundity measured urinary levels of five UV filters, including BP-2, using triple-quadrupole mass spectrometry. nih.gov Another study on young men analyzed urinary concentrations of several endocrine-disrupting chemicals, including BP-2, using dispersive liquid-liquid microextraction and ultrahigh-performance liquid chromatography with tandem mass spectrometry detection. nih.gov

Furthermore, a method based on matrix solid-phase dispersion followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry has been validated for the determination of several parabens and benzophenone-UV filters, including BP-2, in human placental tissue. nih.gov These analytical methods provide the necessary tools for detecting and quantifying exposure to these compounds. While direct evidence for the detection of this compound in human samples is not explicitly provided in the search results, the detection of its isomer, BP-2, highlights the potential for human exposure and the availability of analytical techniques to measure it.

Assessment of Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all exposure routes, including water, food, and sediment. nih.gov The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. nih.gov For UV filters, bioaccumulation potential can vary depending on the compound's properties, such as its lipophilicity (tendency to dissolve in fats). nih.gov

Studies have shown that some UV filters can bioaccumulate in aquatic organisms. us.es For example, research on the antidepressant fluoxetine, which shares some properties with certain UV filters, showed that organisms at lower trophic levels had the highest internal concentrations. lu.se This suggests that the base of the food web can be a significant site of accumulation. lu.se While specific bioaccumulation factors (BAFs) or bioconcentration factors (BCFs) for this compound in aquatic or terrestrial organisms are not provided in the search results, the general principles of bioaccumulation suggest that this potential exists. The detection of other benzophenones in various environmental matrices and organisms indicates that these compounds can enter and persist in food webs. nih.gov Further research is needed to specifically quantify the bioaccumulation potential of this compound in different species and ecosystems.

Toxicological Profile and Risk Assessment of 2,3,4,4 Tetrahydroxybenzophenone

Acute and Subacute Toxicity Studies of 2,3,4,4'-Tetrahydroxybenzophenone in Mammalian Models

The acute oral toxicity of this compound has been established in mammalian models. A study conducted following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 423 determined the median lethal dose (LD50) in female rats to be greater than 2,000 mg/kg of body weight. nihs.go.jp At this dose, no mortalities or clinical signs of toxicity were observed, indicating a low order of acute toxicity by the oral route. nihs.go.jp

Subacute toxicity has been evaluated through a combined repeated oral dose toxicity study, which also included a reproduction/developmental toxicity screening test (OECD TG 422). nihs.go.jp In this study, male and female rats were administered this compound at doses of 0, 100, 300, and 1,000 mg/kg bw/day. nihs.go.jp The primary effects were observed in the cecum, where single-cell necrosis of mucosal epithelial cells and diffuse mucosal hyperplasia were noted at doses of 100 mg/kg bw/day and higher in both sexes. nihs.go.jp Based on these findings in the cecum, the Lowest Observed Adverse Effect Level (LOAEL) for repeated-dose toxicity was determined to be 100 mg/kg bw/day for both male and female rats. nihs.go.jp

Interactive Data Table: Acute and Subacute Oral Toxicity of this compound in Rats

| Study Type | Species | Sex | Guideline | Endpoint | Result | Citation |

|---|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Female | OECD TG 423 | LD50 | > 2,000 mg/kg bw | nihs.go.jp |

| Repeated Oral Dose Toxicity (28-day) | Rat | Male & Female | OECD TG 422 | LOAEL | 100 mg/kg bw/day | nihs.go.jp |

Developmental and Reproductive Toxicity Investigations of this compound

Investigations into the developmental and reproductive toxicity of this compound were incorporated into a combined repeated dose study with a reproduction/developmental toxicity screening test (OECD TG 422). nihs.go.jp While this study design includes endpoints for assessing reproductive performance and developmental effects, the specific outcomes of these assessments for this compound are not detailed in the available reports.

However, the broader class of benzophenones (BPs) has been scrutinized for potential reproductive and developmental effects due to their hormone-mimicking properties. nih.gov For instance, some studies have investigated the relationship between urinary concentrations of benzophenone-type UV filters and sperm DNA fragmentation in young men, highlighting potential reproductive risks associated with exposure to these compounds. sigmaaldrich.com It is important to note that these findings relate to other benzophenone (B1666685) derivatives, such as 2,2′,4,4′-Tetrahydroxybenzophenone (BP-2), and not specifically to the 2,3,4,4'- isomer. sigmaaldrich.com General studies on BPs suggest that exposure is associated with hormonal disruption, which can lead to reproductive and developmental toxicities. nih.gov

Exploration of Neurotoxicological Effects and Associated Mechanisms of this compound

The potential for neurotoxicity was assessed during the subacute toxicity study of this compound. nihs.go.jp A functional observational battery (FOB) was performed on all animal subjects, which included detailed clinical observations conducted before the study began and weekly for males in the main study groups. nihs.go.jp The results of the FOB indicated no changes that were related to the administration of the test substance in any group. nihs.go.jp This suggests a lack of overt neurotoxicological effects under the conditions of this specific study.

While direct evidence for neurotoxicity of this compound is lacking from this study, the broader class of benzophenone compounds has been flagged for potential neurotoxic effects in some toxicological reviews. nih.gov It has been reported that certain neurotoxic compounds can lead to alterations in locomotor activity and grip strength in rats. researchgate.net However, without specific data for this compound, its neurotoxic potential remains an area for further investigation.

Hepatic and Other Organ-Specific Toxicities Attributed to this compound Exposure

The repeated dose oral toxicity study in rats identified the liver and the cecum as target organs for this compound toxicity. nihs.go.jp

Hepatic Effects: In the liver, an increase in organ weight was observed in both male and female rats at the highest dose of 1,000 mg/kg bw/day. nihs.go.jp Additionally, a dose-dependent decrease in the vacuolation of perilobular hepatocytes was noted at doses of 300 mg/kg bw/day and higher. nihs.go.jp These changes were reported to show a tendency to resolve after a recovery period. nihs.go.jp

Cecal Effects: In the cecum, toxic effects were observed at the lowest dose tested. Both male and female rats exhibited single-cell necrosis of mucosal epithelial cells and diffuse mucosal hyperplasia at dose levels of 100 mg/kg bw/day and higher. nihs.go.jp These findings were the basis for establishing the LOAEL of 100 mg/kg bw/day. nihs.go.jp

Interactive Data Table: Organ-Specific Toxicity of this compound in a 28-Day Rat Study

| Organ | Dose Level (mg/kg bw/day) | Observed Effect | Sex | Citation |

|---|---|---|---|---|

| Liver | 1,000 | Increased organ weight | Male & Female | nihs.go.jp |

| Liver | ≥ 300 | Decreased vacuolation of perilobular hepatocytes | Male & Female | nihs.go.jp |

| Cecum | ≥ 100 | Single cell necrosis of mucosal epithelial cells | Male & Female | nihs.go.jp |

| Cecum | ≥ 100 | Diffuse mucosal hyperplasia | Male & Female | nihs.go.jp |

Frameworks for Ecological and Human Health Risk Assessment of this compound

Ecological Risk Assessment Framework: The ecological risk of chemicals is often evaluated by comparing the Predicted No-Effect Concentration (PNEC) with the Measured Environmental Concentration (MEC) or Predicted Environmental Concentration (PEC). The PNEC is typically derived from ecotoxicity data, such as the 50% effective concentration (EC50) or 50% lethal concentration (LC50) from studies on aquatic organisms like algae and daphnia. nih.govplos.org An Assessment Factor (AF) is applied to the lowest available toxicity value to account for uncertainties, such as interspecies variation and extrapolation from laboratory to field conditions. nih.govplos.org For example, risk assessments for 2,4,4'-trihydroxybenzophenone (B74534) and 4,4'-dihydroxybenzophenone (B132225) have used an AF of 1000 to derive PNEC values from acute toxicity data. nih.govplos.org

Human Health Risk Assessment Framework: For human health, risk assessment frameworks often involve the establishment of a health-based guidance value, such as a Tolerable Daily Intake (TDI). The TDI represents the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. Its derivation relies on toxicological data, particularly the No Observed Adverse Effect Level (NOAEL) or the LOAEL from animal studies. nih.gov An uncertainty factor is applied to the NOAEL/LOAEL to account for interspecies and intraspecies differences. The exposure of the general population is then compared to this TDI to characterize the risk. nih.gov Given the LOAEL of 100 mg/kg bw/day established for this compound, a TDI could theoretically be derived, but this has not been formally established by major regulatory bodies.

常见问题

Q. How does this compound interact with transition metals in chelation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。